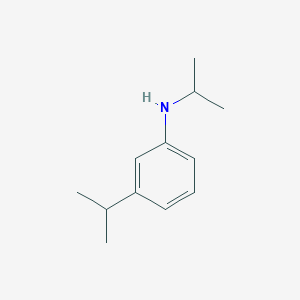

N,3-bis(propan-2-yl)aniline

Description

N,3-Bis(propan-2-yl)aniline (CAS No. 4107-98-6), also known as N,N-diisopropylaniline, is a substituted aniline derivative with two isopropyl groups attached to the nitrogen atom and one isopropyl group at the meta position of the benzene ring. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol . This compound is primarily used in organic synthesis and pharmaceutical intermediates. Its steric hindrance from the bulky isopropyl groups influences its reactivity and solubility, making it less polar compared to simpler aniline derivatives.

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,3-di(propan-2-yl)aniline |

InChI |

InChI=1S/C12H19N/c1-9(2)11-6-5-7-12(8-11)13-10(3)4/h5-10,13H,1-4H3 |

InChI Key |

TZDCCAPNAQPWQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,3-bis(propan-2-yl)aniline can be synthesized through the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically involves the use of isopropyl bromide or isopropyl chloride and a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of aniline and isopropyl halides through a reactor containing a base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,3-bis(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

Oxidation: Quinones or nitroso compounds.

Reduction: Secondary amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N,3-bis(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N,3-bis(propan-2-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Bis(2,3-epoxypropyl)aniline (CAS No. 2095-06-9)

- Structure : Features two epoxypropyl groups attached to the nitrogen atom.

- Molecular Weight : Higher than N,3-bis(propan-2-yl)aniline due to the epoxy functional groups.

- Properties: Classified as non-PBT (persistent, bioaccumulative, toxic) and non-vPvB (very persistent and very bioaccumulative), indicating lower environmental persistence .

- Applications : Likely used in epoxy resin curing or polymer cross-linking due to its reactive epoxide groups.

N,N-Bis(phenacyl)aniline

- Structure : Contains two phenacyl (C₆H₅CO-) groups on the nitrogen.

- Synthesis: Produced via ultrasound-mediated alkylation of aniline with α-bromoacetophenone under solvent-free conditions, achieving higher yields than traditional methods .

- Applications : Serves as a precursor for heterocyclic compounds (e.g., piperidine, indole derivatives) in fine chemicals and pharmaceuticals .

2-(Propan-2-yl)aniline (CAS No. 1176-0013)

- Structure: A mono-substituted aniline with a single isopropyl group at the ortho position.

- Molecular Weight : 135.21 g/mol , significantly lower than this compound .

- Physicochemical Properties :

- Reactivity : Less steric hindrance enables easier electrophilic substitution compared to tri- or tetra-substituted analogs.

2,4,6-Tri(propan-2-yl)aniline (CAS No. 21524-36-7)

- Structure : Three isopropyl groups at the 2, 4, and 6 positions of the benzene ring.

- Steric Effects : Extreme steric hindrance limits reactivity in substitution reactions but enhances thermal stability.

- Applications: Potential use in catalysis or as a stabilizing agent in polymers .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Ultrasound irradiation improves the synthesis of N,N-bis(phenacyl)aniline, reducing reaction time and solvent use compared to traditional alkylation .

- Environmental Impact: N,N-Bis(2,3-epoxypropyl)aniline’s non-PBT/non-vPvB classification supports its use in eco-friendly industrial applications .

- Steric Effects : Increasing substitution (e.g., 2,4,6-triisopropyl) drastically alters reactivity, favoring applications requiring stability over reactivity .

Biological Activity

N,3-bis(propan-2-yl)aniline, also known as N,4-bis(propan-2-yl)aniline in some contexts, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two isopropyl groups attached to the nitrogen atom of an aniline structure. This unique configuration enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound largely stems from its ability to act as a nucleophile due to the amino group. This allows it to participate in various biochemical reactions, including:

- Enzyme inhibition : It can potentially inhibit specific enzymes by binding to their active sites.

- Receptor interaction : The compound may interact with various receptors, influencing signaling pathways associated with cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties . Studies have shown that these compounds can inhibit the growth of pathogenic bacteria in vitro. For instance, compounds derived from this structure were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests .

Anticancer Properties

This compound has been explored for its anticancer potential . In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines. A notable study reported that a synthesized derivative showed a 50% reduction in cell viability at concentrations as low as 10 µM against breast cancer cells (MCF-7) .

Synthesis and Derivatives

The synthesis of this compound typically involves the alkylation of aniline using isopropyl halides under basic conditions. This method allows for the introduction of isopropyl groups at specific positions on the aromatic ring. The resulting compounds can be further modified to enhance their biological activity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Alkylation of aniline with isopropyl halides | Antibacterial and anticancer properties |

| Derivative A | Modification with additional functional groups | Enhanced enzyme inhibition |

| Derivative B | Structural modifications for receptor binding | Increased cytotoxicity against cancer cells |

Case Studies and Research Findings

- Antibacterial Study : A study evaluated the antibacterial activity of this compound derivatives against Klebsiella pneumoniae. The results indicated that modifications in the alkyl chain length significantly impacted efficacy, with longer chains correlating to increased antibacterial activity .

- Anticancer Investigation : Another research project focused on the anticancer effects of a specific derivative on lung cancer cells (A549). The compound demonstrated a dose-dependent decrease in cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

What are the established synthetic methodologies for N,N-bis(propan-2-yl)aniline, and how do solvent-free conditions improve efficiency?

Answer:

N,N-bis(propan-2-yl)aniline is typically synthesized via alkylation of aniline with isopropyl halides. Traditional methods suffer from low yields (~40–60%) due to steric hindrance from the bulky isopropyl groups and prolonged reaction times (12–24 hours) . A solvent-free approach using ultrasound irradiation significantly enhances reaction efficiency by:

- Reducing reaction time to 2–4 hours.

- Increasing yields to 75–85% via cavitation-induced molecular activation.

- Eliminating hazardous organic solvents (e.g., DMF, THF), aligning with green chemistry principles .

Table 1: Comparison of Traditional vs. Solvent-Free Synthesis

| Parameter | Traditional Method | Solvent-Free (Ultrasound) |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Yield (%) | 40–60 | 75–85 |

| Solvent Requirement | Required (DMF/THF) | None |

How is N,N-bis(propan-2-yl)aniline characterized structurally, and what role does SHELXL play in crystallographic refinement?

Answer:

Structural characterization involves:

- Spectroscopy: H/C NMR to confirm substitution patterns and purity.

- Mass Spectrometry: High-resolution MS to verify molecular weight (177.29 g/mol, [M] = 177.29) .

- Single-Crystal X-ray Diffraction (SCXRD): SHELXL refines crystallographic data by:

Key Challenge: Bulky isopropyl groups often lead to crystal twinning, requiring robust refinement protocols in SHELXL .

What are the key physicochemical properties of N,N-bis(propan-2-yl)aniline relevant to laboratory handling?

Answer:

Critical properties include:

- Stability: Air-stable but light-sensitive; store in amber glass under inert gas.

- Solubility: Miscible in polar aprotic solvents (e.g., dichloromethane) but insoluble in water.

- Hazards: Causes eye/skin irritation; use PPE and fume hoods during handling .

Advanced Research Questions

How can researchers design experiments to resolve contradictions in crystallographic data for sterically hindered derivatives like N,N-bis(propan-2-yl)aniline?

Answer:

Contradictions often arise from disordered isopropyl groups or partial occupancy. Mitigation strategies include:

- High-Resolution Data Collection: Use synchrotron radiation (λ < 1 Å) to enhance data quality.

- Twinned Refinement: Apply SHELXL’s twin-law functions for overlapping reflections.

- Computational Validation: Cross-validate with DFT-optimized geometries to identify physically reasonable models .

Case Study: A 2,6-diisopropyl analog (CAS 24544-04-5) required twin refinement (BASF = 0.25) to resolve R-factor discrepancies > 10% .

What experimental frameworks are suitable for studying the environmental fate of N,N-bis(propan-2-yl)aniline in soil systems?

Answer:

Design column experiments to simulate vertical migration:

- Pumping Rate Variation: Test 0.5–2.0 mL/min flow rates to assess leaching kinetics.

- Interphase Partitioning: Quantify adsorption coefficients () using HPLC-MS.

- Modeling: Couple HYDRUS-1D with first-order degradation kinetics to predict long-term persistence .

Key Finding: Higher pumping speeds (≥1.5 mL/min) enhance vertical migration by reducing soil-aniline interaction time, increasing groundwater contamination risk .

How can computational methods address challenges in predicting steric effects of N,N-bis(propan-2-yl)aniline in reaction design?

Answer:

- Molecular Dynamics (MD): Simulate rotational barriers of isopropyl groups to predict conformational stability.

- DFT Calculations: Optimize transition states for alkylation reactions (e.g., B3LYP/6-31G* level).

- Docking Studies: Map steric clashes in catalytic systems (e.g., palladium complexes) to guide ligand design .

Example: MD simulations revealed a 15 kcal/mol barrier for isopropyl rotation, explaining sluggish reaction kinetics in SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.